1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride
CAS No.: 1955561-26-8
Cat. No.: VC17836979
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride - 1955561-26-8](/images/structure/VC17836979.png)
Specification
CAS No. | 1955561-26-8 |
---|---|
Molecular Formula | C6H12ClNO |
Molecular Weight | 149.62 g/mol |
IUPAC Name | 1-[1-(aminomethyl)cyclopropyl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C6H11NO.ClH/c1-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H |
Standard InChI Key | YAKSXJOPTFKSLH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1(CC1)CN.Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Formula and Connectivity
The compound has the molecular formula C₆H₁₁NO·HCl, indicating a cyclopropane backbone (C₃H₅) substituted with an aminomethyl group (-CH₂NH₂) and a ketone (-CO-). Protonation of the amine forms the hydrochloride salt, enhancing solubility and stability. The SMILES string CC(=O)C1(CC1)CN delineates connectivity: a cyclopropane ring (C1(CC1)) bonded to a methyl ketone (CC=O) and an aminomethyl group (CN) .
Stereochemical Considerations
The InChIKey GMXKRJFFSCDIAQ-UHFFFAOYSA-N lacks stereochemical descriptors, suggesting the compound is either achiral or synthesized as a racemic mixture. Cyclopropane rings often induce strain, but the absence of chiral centers in this derivative simplifies stereochemical analysis .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 114.091 | 124.4 |
[M+Na]⁺ | 136.073 | 135.5 |
[M+NH₄]⁺ | 131.118 | 134.6 |
[M-H]⁻ | 112.077 | 132.6 |
These data aid in distinguishing this compound from structural analogs during mass spectrometric analysis .
Synthetic Methodologies
Condensation-Reduction Sequence
A scalable synthesis for analogous cyclopropylamines (e.g., (S)-1-cyclopropylethanamine) involves:
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Imine Formation: Condensation of cyclopropyl methyl ketone with chiral amines (e.g., (S)-α-phenylethylamine) using Lewis acids (e.g., B(OiPr)₃) in tetrahydrofuran (THF).
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Reduction: Sodium borohydride reduction of the imine to a secondary amine.
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Debenzylation: Hydrogenolysis to cleave the chiral auxiliary, yielding the primary amine.
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Salt Crystallization: Precipitation with (R)-mandelic acid to enhance enantiomeric purity .
Adapting this method could enable large-scale production of 1-[1-(aminomethyl)cyclopropyl]ethan-1-one hydrochloride by substituting methyl ketone precursors.
Analytical and Spectral Characterization
Mass Spectrometry
Adduct-specific CCS values (Table 1) correlate with ion mobility, aiding differentiation from isomers. The [M+H]⁺ ion at m/z 114.091 dominates in positive-ion mode, while [M-H]⁻ at m/z 112.077 is prominent in negative-ion mode .
Nuclear Magnetic Resonance (NMR)
Predicted shifts (inferred from analogs):
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¹H NMR:
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Cyclopropane protons: δ 1.0–1.5 ppm (multiplet).
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Aminomethyl (-CH₂NH₃⁺): δ 2.8–3.2 ppm (triplet).
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Ketone (-CO-): No direct proton signal.
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¹³C NMR:
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Cyclopropane carbons: δ 10–15 ppm.
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Ketone carbon: δ 205–210 ppm.
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Infrared (IR) Spectroscopy
Key absorptions:
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N-H stretch (amine salt): 2500–3000 cm⁻¹ (broad).
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C=O stretch: 1680–1720 cm⁻¹.
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Cyclopropane ring vibrations: 800–1000 cm⁻¹.
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